molecular formula C11H13NO2 B13143732 (R)-2-Amino-3-(4-vinylphenyl)propanoic acid

(R)-2-Amino-3-(4-vinylphenyl)propanoic acid

Cat. No.: B13143732
M. Wt: 191.23 g/mol
InChI Key: FEXQXSKTRZQJLH-SNVBAGLBSA-N
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Description

®-2-Amino-3-(4-vinylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a vinyl group attached to the phenyl ring, which is connected to the alpha carbon of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-vinylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-vinylbenzaldehyde.

    Aldol Condensation: The 4-vinylbenzaldehyde undergoes an aldol condensation reaction with glycine to form the corresponding alpha, beta-unsaturated aldehyde.

    Reduction: The alpha, beta-unsaturated aldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.

    Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Industrial Production Methods: Industrial production of ®-2-Amino-3-(4-vinylphenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The vinyl group can undergo oxidation to form the corresponding epoxide or diol.

    Reduction: The carboxylic acid group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide for oxidation of the vinyl group.

    Reduction: Sodium borohydride or lithium aluminum hydride for reduction of the carboxylic acid group.

    Substitution: Alkyl halides or acyl chlorides for substitution reactions involving the amino group.

Major Products:

    Epoxide or Diol: Formed from the oxidation of the vinyl group.

    Alcohol: Formed from the reduction of the carboxylic acid group.

    Derivatives: Various derivatives formed from substitution reactions involving the amino group.

Scientific Research Applications

®-2-Amino-3-(4-vinylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and as a ligand for receptors.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(4-vinylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The vinyl group allows for potential interactions with enzymes and receptors, leading to various biological effects. The amino and carboxylic acid groups enable the compound to participate in hydrogen bonding and ionic interactions, further influencing its activity.

Comparison with Similar Compounds

    Phenylalanine: An amino acid with a phenyl group instead of a vinyl group.

    Tyrosine: An amino acid with a hydroxyl group on the phenyl ring.

    Tryptophan: An amino acid with an indole ring.

Uniqueness: ®-2-Amino-3-(4-vinylphenyl)propanoic acid is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other amino acids.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(2R)-2-amino-3-(4-ethenylphenyl)propanoic acid

InChI

InChI=1S/C11H13NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m1/s1

InChI Key

FEXQXSKTRZQJLH-SNVBAGLBSA-N

Isomeric SMILES

C=CC1=CC=C(C=C1)C[C@H](C(=O)O)N

Canonical SMILES

C=CC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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